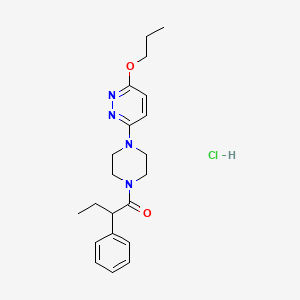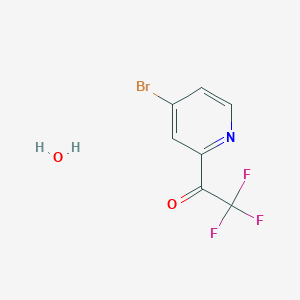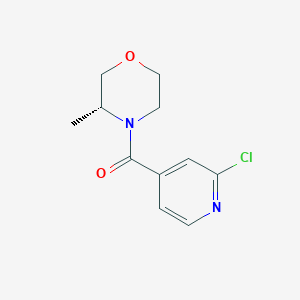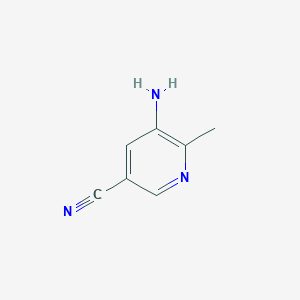
2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The propoxy group indicates the presence of a propyl (three carbon) group attached through an ether linkage .
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, it might involve several steps including the formation of the piperazine ring, the introduction of the phenyl group, and the formation of the pyridazine ring. Piperazine rings can be formed through reactions involving amines and diketones . The phenyl group could be introduced through a Friedel-Crafts alkylation . The pyridazine ring could be synthesized through the reaction of a 1,2-diketone with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenyl group might undergo electrophilic aromatic substitution reactions. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Serotonin Reuptake Inhibition
A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity . The results in vitro indicated that most of the evaluated compounds displayed potent 5-HT reuptake inhibition .
Antidepressant Study
The compound A20, which is a derivative of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one, showed promising antidepressant activity in vivo . It could potently antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus and reduce immobility times in the rat forced swimming test (FST) .
Pharmacokinetic Properties
The compound A20 was found to be stable in human liver microsomes and possessed good pharmacokinetic properties .
Anticancer Activity
Some derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have shown potential anticancer activity. For instance, compounds 5a and 5e produced a loss of cell viability of MCF-10A cells, which are a type of breast cancer cell .
Fungicidal Activity
Some derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one, such as 9a and 9d, displayed fungicidal activity against C. galibrata ATCC 15126 strain .
Synthesis of Novel Compounds
The 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one structure can be used as a base to synthesize novel compounds . These new compounds can then be evaluated for various biological activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2.ClH/c1-3-16-27-20-11-10-19(22-23-20)24-12-14-25(15-13-24)21(26)18(4-2)17-8-6-5-7-9-17;/h5-11,18H,3-4,12-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDBOKLEMOBUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2499280.png)




![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2499288.png)
![ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2499289.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)



![7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2499302.png)